Biotin-PEG2-Azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

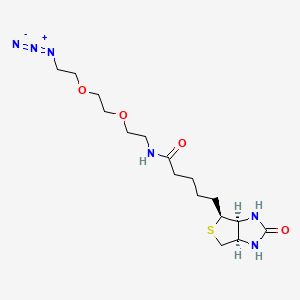

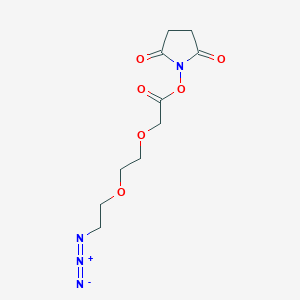

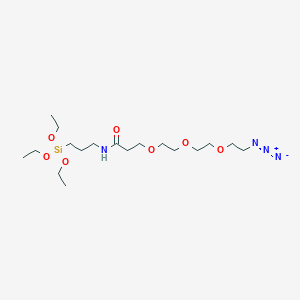

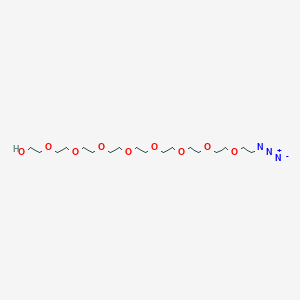

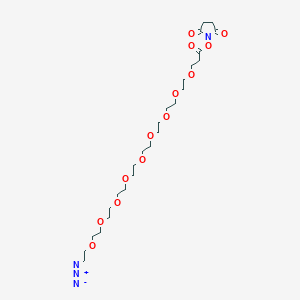

Biotin-PEG2-Azide is a PEG derivative containing a biotin group and an azide group . It is used as a click chemistry reagent .

Synthesis Analysis

The azide group in Biotin-PEG2-Azide can react with either alkyne moiety in Cu (I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .Molecular Structure Analysis

The molecular formula of Biotin-PEG2-Azide is C16H28N6O4S . It features a hydrophilic linker (PEG2) that separates the biotin residue from the target molecule for efficient biotin binding with avidin or streptavidin .Chemical Reactions Analysis

Biotin-PEG2-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The molecular weight of Biotin-PEG2-Azide is 400.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .Wissenschaftliche Forschungsanwendungen

Protein Biotinylation

Biotin-PEG2-Azide is used in the process of biotinylation , which involves attaching biotin to proteins and other macromolecules . This interaction is commonly exploited to detect and/or purify proteins because of the high specificity that these two molecules have for each other .

Targeting Specific Functional Groups

Biotinylation reagents like Biotin-PEG2-Azide are available for targeting specific functional groups or residues, including primary amines, sulfhydryls, carboxyls, and carbohydrates . This allows researchers to choose a reagent that does not inactivate the target macromolecule .

Microenvironment Focusing

Biotinylation reagents are available with different solubility characteristics to focus biotinylation to distinct microenvironments either inside or outside cells . This can be particularly useful in studies involving cellular structures and functions .

Reversible Biotinylation

Cleavable or reversible biotinylation reagents enable the specific elution of biotinylated molecules from biotin-binding proteins . This expands the range of applications for avidin–biotin chemistry .

Protein Detection and Purification

Proteins that are biotin-labeled (i.e., biotinylated) are routinely detected or purified with avidin conjugates in many protein research applications, including the enzyme-linked immunosorbent assay (ELISA), western blot analysis, immunohistochemistry (IHC), immunoprecipitation (IP), and other methods of affinity purification .

Antibody Aggregation Prevention

The polyethylene glycol (PEG) spacer arm of Biotin-PEG2-Azide has a hydrophilic property that is transferred to the final biotin conjugate, helping to prevent aggregation of labeled antibodies stored in solution . This is particularly useful in antibody-based research and therapeutic applications .

Sulfhydryl-Reactive Biotinylation

Biotin-PEG2-Azide is a water-soluble sulfhydryl-reactive biotinylation reagent . Maleimide groups react efficiently and specifically with free (reduced) sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This is useful in protein modification of sulfhydryl groups .

Protein Labeling and Signal Amplification

An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays . This is particularly useful in enhancing the detection sensitivity in various bioassays .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEZMVONEJMGLZ-YDHLFZDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG2-Azide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

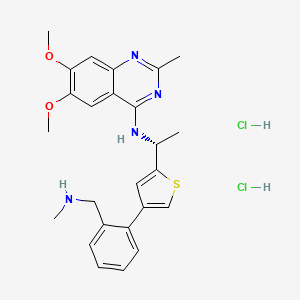

![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)